3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-[(1S,2R)-2-methylcyclopropyl]propane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-5-7(6)3-2-4-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPGBWZOSPESFY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmethanol with chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 2-methylcyclopropylmethanol
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and ensure high yield.
The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl fluoride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopropylmethanesulfonyl Chloride: Similar structure but with a different substitution pattern on the cyclopropyl ring.
Cyclopropylmethanesulfonyl Chloride: Lacks the methyl group on the cyclopropyl ring.
Propane-1-sulfonyl Chloride: Does not contain the cyclopropyl group.
Uniqueness
3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride is unique due to the presence of the 2-methylcyclopropyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Biological Activity
3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol. It features a sulfonyl chloride functional group, which is known for its high reactivity and ability to modify various biological molecules. This compound has garnered interest in both organic synthesis and biological research due to its potential applications.
The biological activity of this compound primarily stems from the reactivity of its sulfonyl chloride group. This group acts as an electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. The modification of these biomolecules can lead to significant changes in their structure and function, influencing various biological pathways.
Applications in Research
- Protein Modification : This compound is utilized to introduce sulfonyl groups into peptides and proteins, facilitating studies on protein structure-function relationships.
- Enzyme Inhibition : It has been investigated for its potential role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can have therapeutic implications for conditions like obesity and dyslipidemia .
- Drug Development : The compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
Study on ACC Inhibition
A notable study explored the effects of this compound on ACC activity in vitro. The findings demonstrated that this compound significantly inhibited ACC enzymatic activity, leading to reduced fatty acid synthesis in HepG2 cells. The effective concentration (ED50) was reported to be less than 0.3 mg/kg in animal models .
| Compound | Target Enzyme | Inhibition Type | ED50 (mg/kg) |
|---|---|---|---|
| This compound | ACC | Competitive | <0.3 |
Protein Interaction Studies
Further investigations focused on the interaction between this sulfonyl chloride and various proteins. The compound was shown to selectively modify cysteine residues, impacting protein stability and activity levels. Such modifications are critical for understanding disease mechanisms where protein function is altered.
Safety and Toxicology
While specific toxicological data on this compound is limited, compounds with sulfonyl chloride functionalities are generally considered hazardous due to their reactivity and potential to cause skin and respiratory irritation. Proper handling precautions should be observed when working with this compound in laboratory settings .
Q & A
Basic: What are the primary synthetic routes for 3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves sulfonation of a propane backbone followed by cyclopropane ring formation. A common approach includes:
- Step 1: Sulfonation of a propane derivative using chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate.
- Step 2: Stereoselective cyclopropanation via [2+1] cycloaddition using a transition metal catalyst (e.g., rhodium or copper) to introduce the (1S,2R)-2-methylcyclopropyl group.
- Key Conditions: Low temperatures (<10°C) during sulfonation prevent decomposition, while inert atmospheres (N₂/Ar) ensure cyclopropane stability. Solvent choice (e.g., dichloromethane) balances reactivity and solubility .
Advanced: How does the stereochemistry of the cyclopropane ring influence nucleophilic substitution reactions of this sulfonyl chloride?
Answer:
The (1S,2R) configuration imposes steric and electronic effects:
- Steric Hindrance: The methyl group at the 2R position directs nucleophiles (e.g., amines) toward the less hindered sulfonyl chloride site, favoring regioselectivity.
- Electronic Effects: The cyclopropane’s ring strain increases electrophilicity at the sulfonyl chloride, accelerating reactions with weak nucleophiles (e.g., alcohols).
- Methodological Insight: Kinetic studies (e.g., NMR monitoring) and computational modeling (DFT) are recommended to quantify stereochemical impacts on reaction rates .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and detects impurities. The cyclopropane protons (δ 0.8–1.5 ppm) and sulfonyl chloride (δ 3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions).
- Chiral HPLC: Resolves enantiomeric impurities, critical for verifying (1S,2R) configuration .
Advanced: What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis or storage?
Answer:
- Hydrolysis Prevention: Use anhydrous solvents (e.g., THF) and molecular sieves during synthesis. Store under inert gas with desiccants (e.g., silica gel) .
- Dimerization Control: Lower reaction temperatures (<20°C) and dilute conditions reduce intermolecular interactions. Additives like triethylamine scavenge HCl byproducts, suppressing acid-catalyzed side reactions .
- Stability Testing: Accelerated aging studies (e.g., 40°C/75% RH) combined with periodic HPLC analysis assess long-term storage viability .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Sulfonamide Formation: Reacts with amines to create sulfonamide libraries for enzyme inhibition assays (e.g., protease targets).
- Prodrug Design: The sulfonyl chloride acts as a leaving group in prodrug activation, enabling targeted drug delivery.
- Mechanistic Studies: Used to probe steric effects in transition states of SN2 reactions .
Advanced: How can flow chemistry improve the scalability and safety of synthesizing this compound?
Answer:
- Continuous Flow Systems: Enable precise control of exothermic sulfonation steps, minimizing thermal degradation. Microreactors enhance mixing efficiency, reducing reaction times by 30–50% .
- In-line Analytics: Real-time FTIR or UV monitoring detects intermediates, allowing immediate parameter adjustments (e.g., pH, temperature).
- Safety Benefits: Reduced reagent inventory and closed-system operation mitigate exposure risks .
Basic: What are the documented hazards and safety protocols for handling this sulfonyl chloride?
Answer:
- Hazards: Corrosive (skin/eye damage), releases HCl gas upon hydrolysis.
- Safety Measures: Use PPE (gloves, goggles), work in fume hoods, and neutralize spills with sodium bicarbonate. First aid includes flushing eyes/skin with water for 15 minutes .
Advanced: How do electronic effects of the cyclopropane ring influence the sulfonyl chloride’s reactivity compared to non-cyclopropane analogs?
Answer:
- Ring Strain: Cyclopropane’s angle strain (~60°) increases electron-withdrawing effects, polarizing the S–Cl bond and enhancing electrophilicity.
- Comparative Reactivity: Reactions with amines proceed 2–3x faster than linear analogs (e.g., propane sulfonyl chloride).
- Experimental Validation: Competitive kinetic studies under identical conditions (solvent, temperature) quantify rate differences .
Basic: What solvents are compatible with this compound for use in organic reactions?
Answer:
- Polar Aprotic Solvents: Dichloromethane, THF, or acetonitrile enhance solubility without inducing hydrolysis.
- Avoid Protic Solvents: Water, alcohols, or amines trigger premature substitution or degradation .
Advanced: What computational tools can predict the compound’s behavior in biological systems?
Answer:
- Molecular Docking (AutoDock Vina): Models interactions with protein targets (e.g., sulfonamide-binding enzymes).
- ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., logP, bioavailability) based on sulfonyl chloride’s hydrophobicity and stereochemistry.
- DFT Calculations (Gaussian): Predict reaction pathways and transition states for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
